N,N'-Diphenylsulfamide
Overview
Description
N,N’-Diphenylsulfamide is an organic compound with the molecular formula C12H12N2O2S. It is characterized by the presence of two phenyl groups attached to a sulfamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Diphenylsulfamide can be synthesized through several methods. One common approach involves the reaction of aniline with sulfuryl chloride, followed by the addition of ammonia. The reaction typically proceeds under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of N,N’-Diphenylsulfamide often involves the use of advanced techniques to optimize yield and purity. The process may include steps such as recrystallization and purification using chromatography to obtain a high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: N,N’-Diphenylsulfamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonamide derivatives.
Reduction: Reduction reactions can convert N,N’-Diphenylsulfamide into corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of catalysts such as aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions include sulfonamides, amines, and substituted phenyl derivatives .
Scientific Research Applications
N,N’-Diphenylsulfamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N,N’-Diphenylsulfamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may interfere with the activity of enzymes involved in cell division, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
N,N’-Dimethylsulfamide: Similar in structure but with methyl groups instead of phenyl groups.
N,N’-Diethylsulfamide: Contains ethyl groups instead of phenyl groups.
N,N’-Diphenylurea: Similar structure but with a urea moiety instead of a sulfamide group.
Uniqueness: N,N’-Diphenylsulfamide is unique due to the presence of phenyl groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in organic synthesis and medicinal chemistry, where specific interactions with biological targets are desired .
Properties
IUPAC Name |
N-(phenylsulfamoyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-17(16,13-11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10,13-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZVWJQUOACMTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
587-14-4 | |
Record name | N,N′-Diphenylsulfamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=587-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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